5,6-Dehydro Finasteride is a synthetic compound closely related to Finasteride, primarily known for its role as a potent inhibitor of the enzyme 5α-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone, a process implicated in various androgen-related conditions, including benign prostatic hyperplasia and androgenetic alopecia. The compound has garnered interest not only for its therapeutic potential but also for its utility in pharmaceutical research and development.
The compound falls under the classification of synthetic organic compounds and specifically as a steroid derivative. It is categorized within the broader group of 5α-reductase inhibitors, which are essential in the treatment of conditions linked to androgen metabolism.
The synthesis of 5,6-Dehydro Finasteride involves several key steps:
The synthesis requires precise control of reaction conditions such as temperature and pH to optimize yield and purity. Additionally, advanced techniques like solid dispersion may be employed during industrial production to enhance solubility.
5,6-Dehydro Finasteride possesses a complex molecular structure characteristic of steroid compounds. Its molecular formula is with a specific arrangement that includes a nitrogen atom within its steroid framework.
The compound's molecular weight is approximately 314.43 g/mol. Its structural representation highlights functional groups that are essential for its biological activity, particularly the azasteroid core which mimics natural steroids .
5,6-Dehydro Finasteride participates in various chemical reactions:
Common reagents used include:
These reactions are critical for transforming intermediates into the final product while ensuring high purity levels.
The primary mechanism of action for 5,6-Dehydro Finasteride involves the inhibition of the enzyme 5α-reductase. By blocking this enzyme's activity, the compound effectively reduces the conversion of testosterone into dihydrotestosterone. This action leads to decreased levels of dihydrotestosterone in tissues where it exerts androgenic effects, thereby addressing conditions such as benign prostatic hyperplasia and hair loss associated with androgen sensitivity .
5,6-Dehydro Finasteride exhibits typical physical properties associated with steroid compounds:
The chemical properties include:
Relevant analyses often involve high-performance liquid chromatography techniques to assess purity and concentration levels .
5,6-Dehydro Finasteride serves multiple roles in scientific research:
5,6-Dehydro Finasteride (CAS 1329611-51-9; alternative CAS 1800205-94-0) is characterized as an oxidative degradant or synthetic impurity of finasteride, a clinically established 5α-reductase inhibitor. It was first identified during stability testing and manufacturing quality control of finasteride, leading to its recognition in pharmacopeial monographs (e.g., Finasteride EP Impurity C and USP Related Compound B) [4] [8]. The compound belongs to the 4-azasteroid class, featuring a C5-C6 double bond introduced into finasteride’s A-ring structure. This unsaturation alters electron distribution and reactivity compared to the parent drug.
Key chemical identifiers include:
Table 1: Nomenclature and Identifiers of 5,6-Dehydro Finasteride
Category | Identifier |
---|---|
Systematic Name | (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
Common Synonyms | Finasteride EP Impurity C; Finasteride USP Related Compound B; δ¹-4-azasteroid |
CAS Registry | 1329611-51-9; 1800205-94-0 |
Molecular Formula | C₂₃H₃₄N₂O₂ |
Exact Mass | 370.262 g/mol |
The core structure of 5,6-Dehydro Finasteride retains finasteride’s 4-azasteroid backbone but features a critical modification: a double bond between C5 and C6 (Δ⁵⁶). This contrasts with finasteride’s single-bonded A-ring and introduces a conjugated system with the lactam’s carbonyl group [4] [8]. The Δ⁵⁶ modification reduces molecular weight by 2 Da (370.54 vs. finasteride’s 372.55) and increases planarity, potentially altering enzyme-binding kinetics.
Compared to other 5α-reductase inhibitors:
5,6-Dehydro Finasteride’s structural deviation likely impairs its ability to form the stable enzyme-NADPH adduct critical for finasteride’s mechanism-based inhibition [1] [6]. Experimental data suggest reduced inhibitory potency, though quantitative studies are limited [4].
Table 2: Structural and Functional Comparison with Key 5α-Reductase Inhibitors
Compound | Core Structure | Key Modifications | 5α-Reductase Inhibition Profile |
---|---|---|---|
5,6-Dehydro Finasteride | 4-Azasteroid | Δ⁵⁶ unsaturation in A-ring | Not fully characterized; presumed weaker than finasteride |
Finasteride | 4-Azasteroid | Saturated A-ring | Type 2: IC₅₀ = 69 nM; Type 3: IC₅₀ = 17.4 nM |
Dutasteride | 4-Azasteroid | Saturated A-ring; 2,5-difluorophenyl tail | Type 1: IC₅₀ = 7 nM; Type 2: IC₅₀ = 6 nM |
Bexlosteride | Benzo(f)quinolone | Nonsteroidal tricyclic | Selective Type 1 inhibitor (discontinued development) |
As a finasteride derivative, 5,6-Dehydro Finasteride provides insights into structure-activity relationships (SAR) governing 5α-reductase inhibition. The enzyme catalyzes the NADPH-dependent reduction of testosterone (T) to dihydrotestosterone (DHT), a potent androgen receptor agonist with 2-10× higher binding affinity than T [2] [7]. DHT drives androgen-sensitive processes like prostate growth and scalp hair miniaturization [7] [9].
Mechanistic Implications:
Role in Androgen Metabolism Research:
Table 3: Biochemical Significance in Androgen Pathway Modulation
Aspect | Role/Insight from 5,6-Dehydro Finasteride |
---|---|
5α-Reductase Active Site | Δ⁵⁶ unsaturation likely disrupts H-bonding with NADPH cofactor; reduces catalytic efficiency inhibition |
Metabolic Stability | Increased susceptibility to hepatic CYP3A4/ALDH vs. finasteride; rapid clearance predicted |
Androgen Synthesis Pathways | Highlights structural fragility for targeting "backdoor" DHT synthesis in CRPC |
Isozyme Selectivity Design | Illustrates A-ring modifications critical for Type 1 vs. Type 2 specificity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: